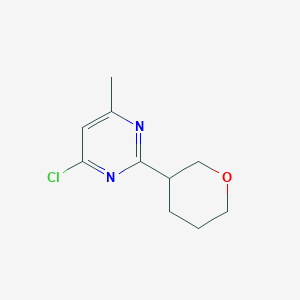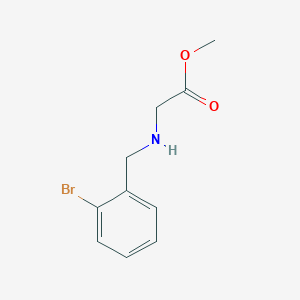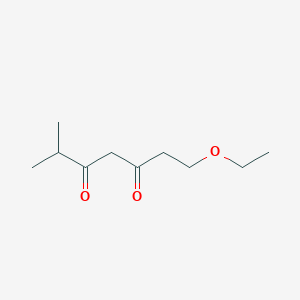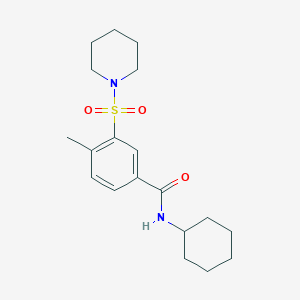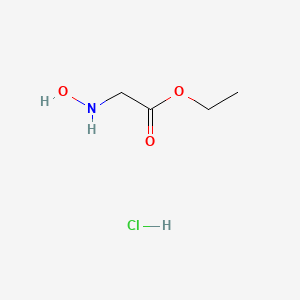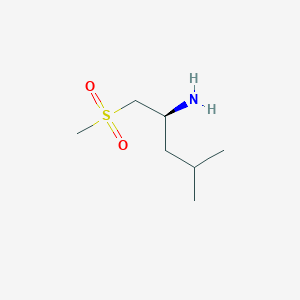
(2S)-1-methanesulfonyl-4-methylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methanesulfonyl group attached to the second carbon of a 4-methylpentan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-methanesulfonyl-4-methylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methylpentan-2-amine.
Methanesulfonylation: The key step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the starting amine with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-1-methanesulfonyl-4-methylpentan-2-amine can undergo oxidation reactions, where the amine group is converted to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or Grignard reagents (RMgX) in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different functional groups replacing the methanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-1-methanesulfonyl-4-methylpentan-2-amine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role as a building block in the synthesis of biologically active molecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential as a pharmacophore in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-1-methanesulfonyl-4-methylpentan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the activity of enzymes or receptors. The compound’s amine group may also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: can be compared with other sulfonylated amines, such as (2S)-1-methanesulfonyl-4-ethylpentan-2-amine and (2S)-1-methanesulfonyl-4-propylpentan-2-amine.
Enantiomers and Diastereomers: The compound’s stereochemistry can be compared with its enantiomers and diastereomers, which may exhibit different physical and chemical properties.
Uniqueness:
- The presence of the methanesulfonyl group at the second carbon position imparts unique reactivity to this compound, distinguishing it from other amines.
- Its specific stereochemistry (2S) also contributes to its distinct behavior in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H17NO2S |
|---|---|
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(8)5-11(3,9)10/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
QVZZETZFYSNNSK-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CS(=O)(=O)C)N |
Kanonische SMILES |
CC(C)CC(CS(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


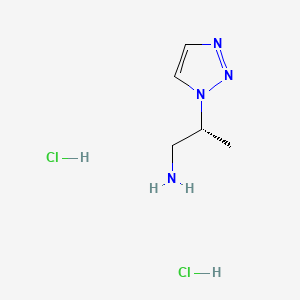
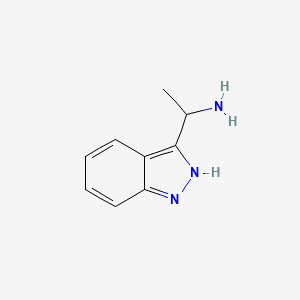
![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
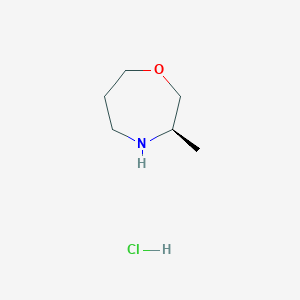
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
